![molecular formula C5H12O6S3 B14375298 [Di(methanesulfonyl)methanesulfonyl]ethane CAS No. 90325-14-7](/img/structure/B14375298.png)
[Di(methanesulfonyl)methanesulfonyl]ethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Di(methanesulfonyl)methanesulfonyl]ethane is an organosulfur compound characterized by the presence of multiple methanesulfonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [Di(methanesulfonyl)methanesulfonyl]ethane typically involves the reaction of methanesulfonyl chloride with ethane derivatives under controlled conditions. One common method includes the use of a base, such as pyridine or triethylamine, to facilitate the reaction . The reaction is usually carried out in an aprotic solvent to prevent hydrolysis of the methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques, such as distillation under reduced pressure, are common in industrial settings .
化学反应分析
Types of Reactions
[Di(methanesulfonyl)methanesulfonyl]ethane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl groups can be replaced by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of alkenes or other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of sulfonate esters, while oxidation reactions may produce sulfonic acids .
科学研究应用
Chemistry
In chemistry, [Di(methanesulfonyl)methanesulfonyl]ethane is used as a reagent in organic synthesis, particularly in the formation of sulfonate esters and sulfonamides. Its ability to act as a leaving group in substitution reactions makes it valuable in the synthesis of complex organic molecules .
Biology and Medicine
In biological and medical research, derivatives of this compound are explored for their potential as enzyme inhibitors and pharmaceutical intermediates. The compound’s reactivity with nucleophiles allows for the modification of biomolecules, which can be useful in drug development .
Industry
Industrially, this compound is employed in the production of specialty chemicals and polymers. Its role as a catalyst in specific reactions facilitates the formation of high-value products used in various applications, including coatings, adhesives, and electronic materials .
作用机制
The mechanism of action of [Di(methanesulfonyl)methanesulfonyl]ethane involves its reactivity with nucleophiles, leading to the formation of new chemical bonds. The methanesulfonyl groups act as electrophilic centers, attracting nucleophiles and facilitating substitution reactions. This reactivity is crucial for its applications in organic synthesis and industrial processes .
相似化合物的比较
Similar Compounds
Methanesulfonyl Chloride: A related compound used in similar reactions but with different reactivity and applications.
Uniqueness
[Di(methanesulfonyl)methanesulfonyl]ethane is unique due to its multiple methanesulfonyl groups, which provide distinct reactivity compared to other sulfonyl compounds. This uniqueness allows for specific applications in organic synthesis and industrial chemistry that are not achievable with other similar compounds .
属性
CAS 编号 |
90325-14-7 |
|---|---|
分子式 |
C5H12O6S3 |
分子量 |
264.3 g/mol |
IUPAC 名称 |
1-[bis(methylsulfonyl)methylsulfonyl]ethane |
InChI |
InChI=1S/C5H12O6S3/c1-4-14(10,11)5(12(2,6)7)13(3,8)9/h5H,4H2,1-3H3 |
InChI 键 |
MADRZVUJIOQANH-UHFFFAOYSA-N |
规范 SMILES |
CCS(=O)(=O)C(S(=O)(=O)C)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


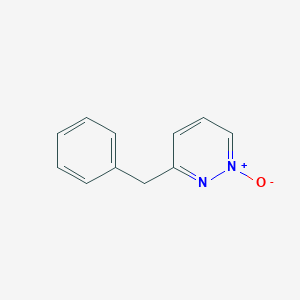
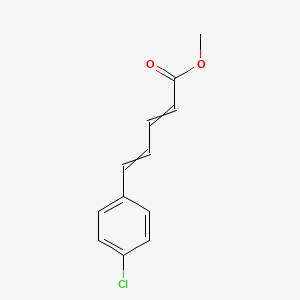
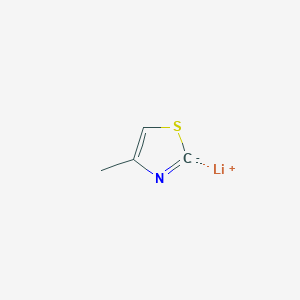
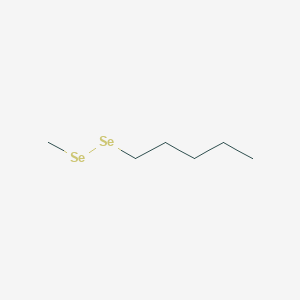
![4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one](/img/structure/B14375244.png)
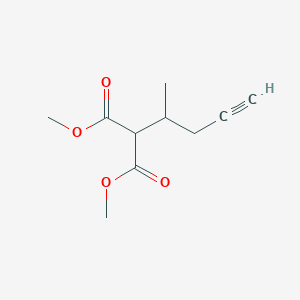
![N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide](/img/structure/B14375252.png)
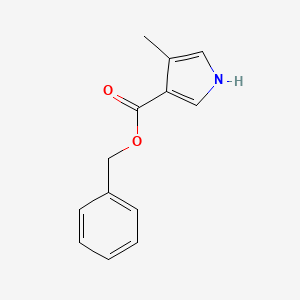
![9-[(2-Chloro-6-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14375265.png)
![N-[2-methoxy-4-(7H-purin-8-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B14375266.png)
![1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene](/img/structure/B14375273.png)
![3-[(3-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375283.png)
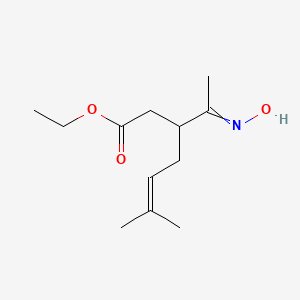
![5-Methyl-3-[1-(phenylselanyl)tetradecyl]furan-2(5H)-one](/img/structure/B14375288.png)
